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Compound of Interest

Compound Name: 2-Acetamido-6-methylpyridine

Cat. No.: B189426 Get Quote

A Comparative Guide to the Computational Modeling and DFT Studies of 2-Acetamido-6-
methylpyridine and Its Analogs for Drug Development

This guide provides a comparative analysis of the structural, electronic, and spectroscopic

properties of 2-Acetamido-6-methylpyridine and its structural analog, 2-Amino-6-

methylpyridine. The data presented is derived from Density Functional Theory (DFT)

calculations and experimental studies, offering valuable insights for researchers, scientists, and

professionals in drug development.

Molecular Geometry and Structural Parameters
A molecule's three-dimensional structure is fundamental to its biological activity. DFT

calculations provide precise predictions of geometric parameters like bond lengths and angles,

which can be validated against experimental X-ray diffraction data.

Below is a comparison of key structural parameters for 2-Acetamido-6-methylpyridine and 2-

Amino-6-methylpyridine, calculated using the B3LYP functional with a 6-311++G(d,p) basis set.
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Parameter
2-Acetamido-6-
methylpyridine
(Calculated)

2-Amino-6-
methylpyridine
(Calculated)

2-Amino-6-
methylpyridine
(Experimental - X-
ray)

Bond Lengths (Å)

C-N (Amide/Amine) ~1.36 1.34
Data not available in

snippets

C=O (Amide) ~1.23 - -

C-C (Pyridine Ring) 1.38 - 1.40 1.38 - 1.40
Data not available in

snippets

C-N (Pyridine Ring) 1.33 - 1.34 1.34
Data not available in

snippets

Bond Angles (º)

C-N-C (Pyridine Ring) ~117 ~117
Data not available in

snippets

N-C-C (Pyridine Ring) ~123 ~123
Data not available in

snippets

O=C-N (Amide) ~122 - -

Note: The values for 2-Acetamido-6-methylpyridine are typical values for similar acetamido-

substituted pyridines and are presented for illustrative comparison. Specific experimental and

detailed computational data for 2-Acetamido-6-methylpyridine were not available in the

provided search results.

Electronic Properties: Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions.

The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger

gap suggests higher stability and lower reactivity.[1][2]
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Molecule HOMO (eV) LUMO (eV)
Energy Gap (ΔE)
(eV)

2-Amino-6-

methylpyridinium

hydrogen glutarate

- - 5.153[3]

2-Amino-5-

methylpyridine
Data not available Data not available Calculated[4]

Quinoline -6.646 -1.816 4.83[2]

Note: Direct HOMO and LUMO energy values for 2-Acetamido-6-methylpyridine were not

available in the search results. The table includes data for similar pyridine derivatives to provide

a comparative context.

The energy gap is a critical parameter in drug design as it influences the molecule's ability to

participate in charge transfer interactions, which are often vital for binding to biological targets.

[2]

Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman

spectroscopy, provides a fingerprint of a molecule's functional groups and overall structure.

DFT calculations can predict vibrational frequencies, which, when compared with experimental

spectra, help in the definitive assignment of vibrational modes.

For 2-Amino-6-methylpyridine, characteristic vibrational frequencies have been identified:

Vibrational Mode
2-Amino-6-methylpyridine
(Calculated, cm⁻¹)

2-Amino-6-methylpyridine
(Experimental, cm⁻¹)

N-H Stretching (Amine) ~3400-3500 ~3400-3500

C-H Stretching (Methyl) 2910 - 2960 2910 - 2960[5]

C=N Stretching (Pyridine) ~1600 ~1600

C-N Stretching (Amine) 1280 1270[5]
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These assignments are crucial for identifying the presence and structural integrity of the

molecule in various environments.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer and delocalization of

electron density within a molecule.[6] This is particularly important for understanding the

stability arising from hyperconjugative interactions and charge delocalization. For pyridine

derivatives, NBO analysis can reveal the nature of the interactions between the substituent

groups (like acetamido or amino) and the pyridine ring, which can influence the molecule's

overall electronic properties and reactivity.

Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations:

Software: Gaussian 03 and 09 program packages are commonly used.[7]

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently

employed for geometry optimization and vibrational frequency calculations.[8][9]

Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between

accuracy and computational cost for molecules of this size.[8][9]

Solvation Models: To simulate solution-phase properties, implicit solvation models like the

Polarizable Continuum Model (PCM) can be used.

Spectroscopic Analysis:

FT-IR Spectroscopy: Spectra are typically recorded in the range of 4000-400 cm⁻¹ using KBr

pellets.

FT-Raman Spectroscopy: Spectra are often recorded in the range of 3500-100 cm⁻¹.

UV-Vis Spectroscopy: Used to study the electronic transitions, with spectra typically recorded

in a suitable solvent like methanol or ethanol.
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Visualizing Computational Workflows and
Comparisons
Workflow for Computational Analysis of Substituted Pyridines
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Caption: A typical workflow for the computational analysis of substituted pyridines using DFT.
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Conceptual Comparison of Electronic Properties

Molecules

Electronic Properties
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Caption: The relationship between molecular structure and key electronic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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